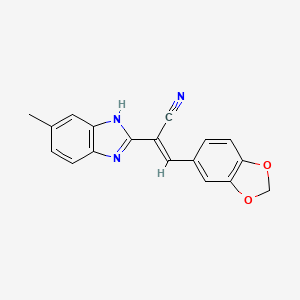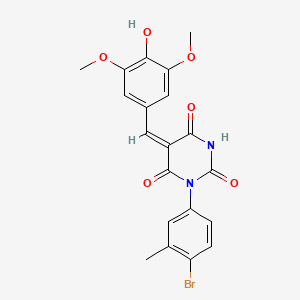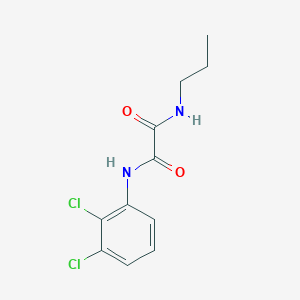![molecular formula C22H23NO4 B3909606 ethyl 4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate](/img/structure/B3909606.png)
ethyl 4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate
Vue d'ensemble
Description
Ethyl 4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate, also known as ethyl rosmarinate, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of ethyl 4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate rosmarinate is not fully understood. However, studies have suggested that it may exert its therapeutic effects through multiple pathways, including the inhibition of reactive oxygen species, the modulation of inflammatory cytokines, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Ethyl rosmarinate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of oxidative stress markers, such as malondialdehyde. It also decreases the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increases the levels of anti-inflammatory cytokines, such as interleukin-10. In addition, ethyl 4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate rosmarinate has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate rosmarinate is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of ethyl 4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate rosmarinate is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the study of ethyl 4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate rosmarinate. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis method of ethyl 4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate rosmarinate and improve its solubility and bioavailability.
Applications De Recherche Scientifique
Ethyl rosmarinate has been studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Studies have shown that ethyl 4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate rosmarinate has a strong antioxidant activity, which can protect cells from oxidative damage caused by free radicals. It also has anti-inflammatory properties, which can reduce inflammation and pain. In addition, ethyl 4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate rosmarinate has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
ethyl 4-[[5-(4-methoxyphenyl)-3-oxocyclohexen-1-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-3-27-22(25)16-4-8-18(9-5-16)23-19-12-17(13-20(24)14-19)15-6-10-21(26-2)11-7-15/h4-11,14,17,23H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZGZRUTJUNJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-4-(2-thienylmethylene)-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3909529.png)

![1-methyl-1H-indole-2,3-dione 3-[O-(2,4-dichlorobenzoyl)oxime]](/img/structure/B3909542.png)
![ethyl 4-(2-methoxyethyl)-1-[3-(5-methyl-2-furyl)butyl]-4-piperidinecarboxylate](/img/structure/B3909552.png)


![2-[2-(2,4-dichlorobenzylidene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B3909577.png)

![2-{2-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3909593.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B3909607.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B3909627.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]butanamide](/img/structure/B3909629.png)